molecular formula C19H22O2 B14683109 2-(2-Methylpropoxy)-1,2-diphenylpropan-1-one CAS No. 27962-50-1

2-(2-Methylpropoxy)-1,2-diphenylpropan-1-one

Katalognummer: B14683109
CAS-Nummer: 27962-50-1
Molekulargewicht: 282.4 g/mol
InChI-Schlüssel: DRJZOAFDPJRWFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methylpropoxy)-1,2-diphenylpropan-1-one is an organic compound that belongs to the class of ketones. It is characterized by the presence of a propanone group bonded to two phenyl groups and a 2-methylpropoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropoxy)-1,2-diphenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpropyl bromide with 1,2-diphenylpropan-1-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methylpropoxy)-1,2-diphenylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(2-Methylpropoxy)-1,2-diphenylpropan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-Methylpropoxy)-1,2-diphenylpropan-1-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of specific products through enzymatic reactions. Additionally, its structural features allow it to participate in various chemical pathways, influencing biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Methylpropoxy)-1,2-diphenylpropan-2-one
  • 2-(2-Methylpropoxy)-1,2-diphenylpropan-3-one

Uniqueness

2-(2-Methylpropoxy)-1,2-diphenylpropan-1-one is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. The presence of the 2-methylpropoxy group and the positioning of the phenyl groups contribute to its unique chemical behavior .

Eigenschaften

CAS-Nummer

27962-50-1

Molekularformel

C19H22O2

Molekulargewicht

282.4 g/mol

IUPAC-Name

2-(2-methylpropoxy)-1,2-diphenylpropan-1-one

InChI

InChI=1S/C19H22O2/c1-15(2)14-21-19(3,17-12-8-5-9-13-17)18(20)16-10-6-4-7-11-16/h4-13,15H,14H2,1-3H3

InChI-Schlüssel

DRJZOAFDPJRWFF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COC(C)(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.